

An In-depth Technical Guide to the Molecular Structure of Isoquinolin-7-amine

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Compound of Interest

Compound Name: *Isoquinolin-7-amine*

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Abstract: **Isoquinolin-7-amine**, a heterocyclic aromatic compound, is a significant scaffold in medicinal chemistry and drug discovery. Its structure, featuring a fused benzene and pyridine ring system with an amino functional group, serves as a foundational element for a wide range of biologically active molecules.^[1] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, and spectroscopic characteristics of **Isoquinolin-7-amine**. It includes detailed experimental protocols for its synthesis and characterization, and explores its relevance in biological signaling pathways, offering valuable insights for professionals engaged in pharmaceutical research and development.

Molecular Structure and Physicochemical Properties

Isoquinolin-7-amine (also known as 7-aminoisoquinoline) is a structural isomer of quinoline, consisting of a benzene ring fused to a pyridine ring at the β and γ positions.^[2] The nitrogen atom is located at position 2 of the bicyclic system. The molecule's aromaticity and the presence of a lone pair of electrons on the sp^2 hybridized nitrogen atom contribute to its basic character.^[2] The amino group at the C-7 position significantly influences the molecule's electronic properties and potential for hydrogen bonding.

The core properties of **Isoquinolin-7-amine** are summarized below.

Table 1: Physicochemical Properties of Isoquinolin-7-amine

Property	Value	Source
Molecular Formula	C₉H₈N₂	[3]
Molecular Weight	144.17 g/mol	[3] [4]
IUPAC Name	isoquinolin-7-amine	[3]
CAS Number	23707-37-1	[3]
Canonical SMILES	C1=CC(=CC2=C1C=CN=C2)N	[3]
InChI Key	DRGUQIQEUFBDE-UHFFFAOYSA-N	[3]
Appearance	Solid (inferred)	[5]

| pKa (weak base) | 5.14 (for parent isoquinoline) |[\[6\]](#) |

Table 2: Computed Molecular Descriptors

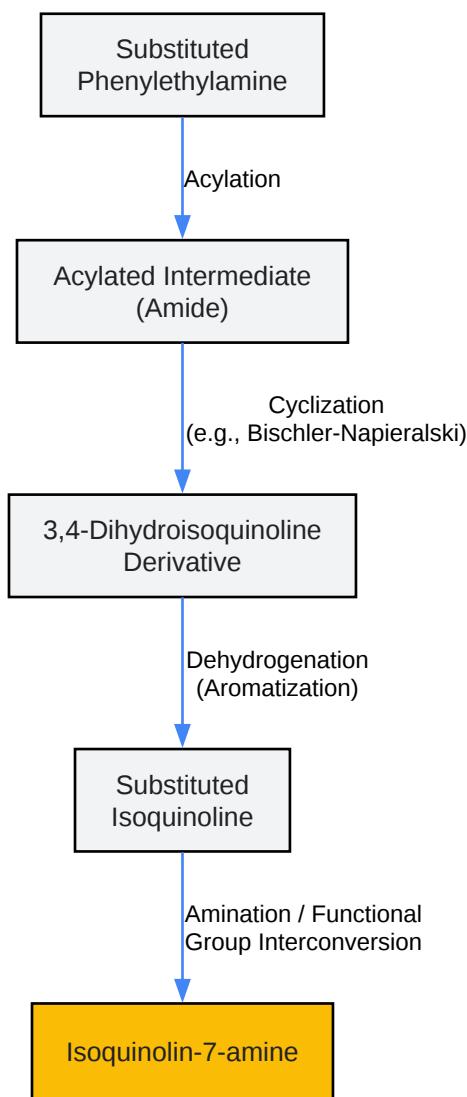
Property	Value	Source
XLogP3	1.6	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	0	[3]
Exact Mass	144.068748264 Da	[3]
Polar Surface Area	38.9 Å ²	[3]

| Covalently-Bonded Unit Count | 1 |[\[3\]](#) |

Synthesis and Characterization Protocols

The synthesis of substituted isoquinolines can be achieved through various established methods, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions. [7][8] A plausible route for synthesizing **Isoquinolin-7-amine** involves the construction of the isoquinoline core followed by functional group manipulations.

Below is a diagram illustrating a generalized synthetic workflow.



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Caption: Generalized synthetic workflow for **Isoquinolin-7-amine**.

Experimental Protocol: Synthesis of 7-Amino-1-methyl-3,4-dihydroisoquinoline

This protocol, adapted from a literature procedure, describes the reduction of a nitro-substituted precursor to an amine, a key step in forming aminoisoquinoline derivatives.[9]

Methodology:

- Reaction Setup: Dissolve the starting material, 1-methyl-7-nitro-3,4-dihydroisoquinoline (0.500 g, 2.65 mmol), in ethanol (50 mL).
- Reagent Addition: Add tin(II) chloride dihydrate (2.72 g, 4 equivalents) and concentrated hydrochloric acid (32%, 5 mL) to the solution.
- Reaction Conditions: Stir the mixture at 60 °C for two hours.
- Workup (Quenching): Pour the reaction mixture onto crushed ice (30 g).
- Extraction (1): Wash the aqueous mixture with chloroform (2 x 20 mL) to remove non-basic impurities.
- Basification: Basify the remaining aqueous phase with a chilled aqueous sodium hydroxide solution (4 M).
- Extraction (2): Extract the basified aqueous phase with chloroform (2 x 20 mL).
- Isolation: Remove the solvent from the combined organic extracts under reduced pressure to afford the desired amine product.[9]

Experimental Protocol: Melting Point Determination

The melting point is a crucial indicator of a compound's purity. The capillary method is a standard and reliable technique.[5]

Methodology:

- Sample Preparation: Pack a small amount of finely powdered **Isoquinolin-7-amine** into a capillary tube (sealed at one end) to a height of 2-3 mm.
- Apparatus: Use a calibrated digital melting point apparatus.

- Procedure: Place the capillary tube containing the sample into the heating block of the apparatus.
- Heating: Heat the sample at a steady rate, typically increasing by 1-2 °C per minute near the expected melting point.
- Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.[\[5\]](#)

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of

Isoquinolin-7-amine. While a complete experimental dataset is not readily available in the cited literature, expected characteristics can be inferred from the parent isoquinoline structure and related derivatives.[\[3\]](#)[\[10\]](#)[\[11\]](#)

Table 3: Predicted Spectroscopic Characteristics for **Isoquinolin-7-amine**

Technique	Expected Observations
¹ H NMR	Signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the bicyclic ring system. A broad singlet corresponding to the -NH₂ protons.
¹³ C NMR	Signals in the aromatic region (δ 110-155 ppm) for the nine carbon atoms of the isoquinoline core. The carbon attached to the amino group (C7) will be shifted upfield due to its electron-donating effect. [3] [11]
FT-IR	Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm ⁻¹). C=N and C=C stretching vibrations for the aromatic rings (around 1500-1650 cm ⁻¹).

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the exact mass of the compound (144.0687 Da). Fragmentation patterns would be characteristic of the stable

isoquinoline ring.[12][13] |

Biological Activity and Signaling Pathways

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural alkaloids like berberine and papaverine, which exhibit a wide range of biological activities.[1][6] Derivatives of isoquinoline are known to possess anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][14][15]

One of the key mechanisms of action for some bioactive isoquinolines is the modulation of critical cellular signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[1] The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in diseases like cancer and chronic inflammatory conditions.

The diagram below illustrates a generalized mechanism by which an isoquinoline derivative might inhibit the NF-κB signaling pathway.

Caption: Generalized inhibition of the NF-κB signaling pathway by an isoquinoline derivative.

The potential for **Isoquinolin-7-amine** and its derivatives to act as inhibitors of kinases (such as IKK) or to intercalate with DNA makes this scaffold a highly attractive starting point for the development of novel therapeutic agents.[5][16]

Conclusion

Isoquinolin-7-amine is a structurally important molecule with a rich chemical profile. Its bicyclic aromatic core, combined with a reactive amino group, provides a versatile platform for synthetic modification. Understanding its fundamental structure, physicochemical properties, and spectroscopic signatures is critical for its application in drug design and materials science. The established biological relevance of the broader isoquinoline family underscores the potential of **Isoquinolin-7-amine** as a key building block for the discovery of new therapeutic agents targeting a range of human diseases.

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